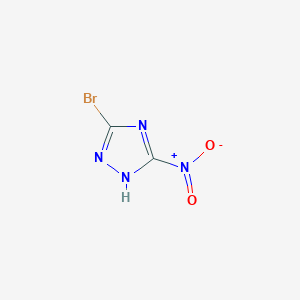

5-bromo-3-nitro-1H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370385. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-nitro-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAMCWVPBITOGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20321108 | |

| Record name | 5-bromo-3-nitro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24807-56-5 | |

| Record name | 5-Bromo-3-nitro-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24807-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-nitro-1H-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024807565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24807-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-3-nitro-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-nitro-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-bromo-3-nitro-1H-1,2,4-triazole CAS number

An In-Depth Technical Guide to 5-bromo-3-nitro-1H-1,2,4-triazole

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's synthesis, reactivity, applications, and handling protocols, grounding all claims in authoritative scientific literature.

Introduction and Strategic Importance

This compound (BNT) is a functionalized heterocyclic compound of significant interest due to its unique electronic and structural features. The 1,2,4-triazole core is a well-established pharmacophore in medicinal chemistry, present in numerous clinically approved drugs, including antifungals (e.g., fluconazole) and anticancer agents (e.g., letrozole).[1][2] The strategic placement of a bromine atom and a nitro group on this scaffold creates a versatile building block.

The strongly electron-withdrawing nitro group significantly influences the molecule's reactivity, while the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions. This combination makes this compound a valuable precursor for synthesizing more complex molecules, particularly in the fields of energetic materials and as a scaffold for novel pharmaceutical candidates.[3]

Physicochemical and Structural Data

A precise understanding of a compound's physical properties is fundamental to its application in a laboratory setting. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 24807-56-5 | |

| Molecular Formula | C₂HBrN₄O₂ | [4][5] |

| Molecular Weight | 192.96 g/mol | [4][5] |

| Melting Point | 155-159 °C | [5] |

| Appearance | Crystalline powder, typically light to dark yellow | [6][7] |

| Synonyms | 3-Bromo-5-nitro-1H-1,2,4-triazole | [8] |

| InChI Key | XXAMCWVPBITOGA-UHFFFAOYSA-N |

Note on Tautomerism and Nomenclature: 1,2,4-triazoles substituted at the 3 and 5 positions can exist in different tautomeric forms. Consequently, "this compound" and "3-bromo-5-nitro-1H-1,2,4-triazole" often refer to the same compound, with the exact position of the annular proton varying.

Synthesis and Mechanistic Considerations

The synthesis of substituted 1,2,4-triazoles can be achieved through various routes, often involving the cyclization of appropriate precursors like thiosemicarbazides or amidrazones.[9][10] For this compound, a common strategy involves the functionalization of a pre-existing triazole ring.

General Synthetic Workflow

The synthesis typically begins with a more readily available triazole, which is then subjected to bromination and nitration. The order of these steps is crucial and is determined by the directing effects of the substituents and the stability of the intermediates. The electron-rich triazole ring is activated towards electrophilic substitution, but the reaction conditions must be carefully controlled to achieve the desired regioselectivity.

Caption: Reaction pathway for nucleophilic substitution on the BNT scaffold.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation from this compound to 5-bromo-3-amino-1H-1,2,4-triazole opens up a vast new set of synthetic possibilities. The resulting amino group can be diazotized, acylated, or used in condensation reactions to build more complex molecular architectures. This reactive handle is a cornerstone of synthetic strategies in medicinal chemistry. [11]

Applications

-

Energetic Materials: As demonstrated by the synthesis of HNT and its derivatives, BNT is a key intermediate in the development of next-generation energetic materials. Compounds derived from this platform have shown detonation velocities and pressures surpassing those of conventional explosives like RDX. [3]2. Medicinal Chemistry Scaffold: The 1,2,4-triazole nucleus is a "privileged scaffold" in drug discovery. [2]BNT provides a starting point for creating libraries of novel compounds. The bromo and nitro groups serve as orthogonal chemical handles that can be selectively modified to explore structure-activity relationships (SAR). The introduction of various substituents can modulate a compound's ability to bind to biological targets like enzymes or receptors, potentially leading to new therapeutics for cancer, infectious diseases, and inflammatory conditions. [1][10][12]3. Agrochemicals: Triazole derivatives are widely used as fungicides and herbicides. The functional handles on BNT allow for its incorporation into new molecular designs aimed at developing more effective and selective agrochemicals. [1]

Safety, Handling, and Storage

As a nitro-containing heterocyclic compound, this compound requires careful handling. While a specific safety data sheet (SDS) is not available in the search results, data from closely related compounds like 3-nitro-1,2,4-triazole and other brominated heterocycles provide a strong basis for a robust safety protocol. [6][7] Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166). [6]* Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: A standard laboratory coat is required. For large quantities, a chemical-resistant suit may be necessary. [13]* Respiratory Protection: Handle only in a well-ventilated fume hood. If dusts are generated, a NIOSH/MSHA or European Standard EN 136 approved respirator is required. [6] Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. [6]Avoid generating dust during weighing and transfer. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [6]Keep away from incompatible materials such as strong oxidizing agents and strong bases. [7]* Spills: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. [6]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound is a highly versatile and synthetically valuable intermediate. Its well-defined reactivity, governed by the unique electronic properties of its substituents, provides chemists with a powerful tool for constructing complex molecules. From advanced energetic materials to potential new pharmaceuticals, the applications stemming from this scaffold are both significant and expanding. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for unlocking its full potential in research and development.

References

-

PrepChem.com. Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. [Link]

-

Journal of Materials Chemistry A. Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. RSC Publishing. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet - 3-Nitro-1,2,4-triazole. [Link]

-

PubChem. 3-Nitro-1,2,4-triazole. [Link]

-

ChemSynthesis. 5-bromo-3-fluoro-1H-1,2,4-triazole. [Link]

-

Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

MDPI. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. [Link]

-

Angene. The Chemical Reactivity of 3-Nitro-1,2,4-Triazole in Synthesis. [Link]

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

-

PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. [Link]

-

ResearchGate. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

-

PubMed Central. Application of triazoles in the structural modification of natural products. [Link]

-

ResearchGate. Review on synthesis and reactivity of 5-amino-3-nitro-1, 2, 4-trizole. [Link]

-

National Institutes of Health. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

-

Semantic Scholar. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. [Link]

-

ResearchGate. Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3-nitro-1,2,4-triazoles and dialkyl sulfates. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. 5-BROMO-3-NITRO-1,2,4-TRIAZOLE [m.chemicalbook.com]

- 5. 5-BROMO-3-NITRO-1,2,4-TRIAZOLE [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. prepchem.com [prepchem.com]

- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. spectrumchemical.com [spectrumchemical.com]

5-bromo-3-nitro-1H-1,2,4-triazole chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-bromo-3-nitro-1H-1,2,4-triazole

Introduction

The 1,2,4-triazole ring system is a cornerstone of modern medicinal and materials chemistry.[1][2][3][4] This five-membered heterocycle, containing three nitrogen atoms, is a privileged scaffold found in numerous pharmaceuticals, including widely used antifungal and anticancer agents.[2][3][5] Its stability, hydrogen bonding capabilities, and dipole character allow for potent and selective interactions with biological targets.[3] In materials science, the high nitrogen content of the triazole core contributes to a high positive heat of formation, making it a valuable framework for the development of advanced energetic materials.[1]

This guide focuses on this compound (BNT), a highly functionalized and versatile synthetic intermediate. The molecule's utility stems from the unique interplay of its three principal components: the stable 1,2,4-triazole backbone, a strongly electron-withdrawing nitro group, and a strategically positioned, reactive bromine atom. The nitro group profoundly influences the electronic character of the ring, activating it towards specific chemical transformations. The bromine atom serves as an excellent leaving group, opening a gateway for the synthesis of a vast array of derivatives.

For researchers, scientists, and drug development professionals, a thorough understanding of BNT's chemical properties is paramount for leveraging its synthetic potential. This document provides a comprehensive overview of its physicochemical properties, synthesis, spectral characteristics, core reactivity, and key applications, with a focus on the mechanistic principles that govern its chemical behavior.

Physicochemical and Structural Properties

This compound is a crystalline solid at room temperature.[6] Its core properties are summarized in the table below. The presence of both a hydrogen bond donor (the N-H group) and acceptor sites, along with the polar nitro group, influences its solubility and crystalline structure.

| Property | Value | References |

| Molecular Formula | C₂HBrN₄O₂ | [7][8][9] |

| Molecular Weight | 192.96 g/mol | [7][8][9] |

| CAS Number | 24807-56-5 | [9] |

| Appearance | Crystalline Powder / Dark Yellow Powder | [6][10] |

| Melting Point | 155-159 °C | [6][8] |

| Synonyms | 3-bromo-5-nitro-1H-1,2,4-triazole | [11] |

Molecular Structure

The structure of this compound is defined by the triazole ring with a bromine atom at the C5 position and a nitro group at the C3 position.

Caption: Chemical structure of this compound.

Synthesis and Purification

BNT is a synthetic intermediate, meaning it is typically prepared from other readily available starting materials. A common synthetic route involves the nitration of a corresponding bromo-triazole precursor. While specific, detailed preparations of the parent compound are proprietary or embedded within broader synthetic schemes, the following protocol for a related N-alkylation demonstrates the fundamental principles of handling and reacting this class of compounds.

Experimental Protocol: N-Methylation of 3-bromo-5-nitro-1H-1,2,4-triazole

This protocol describes the synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole from the parent compound, illustrating a typical reaction involving the triazole's N-H group.[11]

Objective: To alkylate the N1 position of the triazole ring. The causality behind this choice is that N-alkylation can significantly alter the compound's solubility, metabolic stability, and biological activity, which is a key strategy in drug development.

Methodology:

-

Deprotonation: A solution of 3-bromo-5-nitro-1H-1,2,4-triazole (13.1 g) in acetone (100 ml) is cooled to 0°C. A 10% sodium hydroxide solution (30 ml) is added.

-

Causality: The sodium hydroxide acts as a base to deprotonate the acidic N-H proton of the triazole ring, forming the corresponding triazolate anion. This anion is a much stronger nucleophile than the neutral parent compound, which is essential for the subsequent alkylation step. Acetone is chosen as a solvent due to its ability to dissolve the starting material and its suitable boiling point.

-

-

Alkylation: Dimethyl sulphate (9.5 g) is added to the cooled solution.

-

Causality: Dimethyl sulphate is a potent and efficient methylating agent. The nucleophilic triazolate anion attacks the electrophilic methyl group of dimethyl sulphate in an Sₙ2 reaction, forming the N-methylated product.

-

-

Reaction Progression: The mixture is stirred for 18 hours at room temperature to allow the reaction to proceed to completion.

-

Workup and Extraction: The mixture is concentrated in vacuo to remove the acetone. The residue is diluted with water and extracted with ethyl acetate.

-

Causality: This is a standard aqueous workup. The desired organic product is more soluble in ethyl acetate than in water, allowing it to be separated from inorganic salts (like sodium sulfate) and any remaining aqueous-soluble reagents.

-

-

Purification: The combined ethyl acetate extracts are washed sequentially with 2N sodium hydroxide solution and water, then evaporated in vacuo.

-

Causality: The wash with NaOH removes any unreacted acidic starting material. The water wash removes any residual salts.

-

-

Recrystallization: The resulting solid is recrystallized from a mixture of ethyl acetate and cyclohexane to yield the pure title compound (6.0 g).

-

Causality: Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent system (ethyl acetate/cyclohexane) is critical; the product should be soluble in the hot solvent mixture but sparingly soluble when cooled, allowing for the formation of pure crystals while impurities remain in the solution.

-

Caption: General mechanism for SₙAr reaction on this compound.

This reactivity is the cornerstone of BNT's utility as a synthetic building block. A wide variety of nucleophiles—including amines, hydrazines, thiols, and alkoxides—can be used to displace the bromine, enabling the construction of diverse molecular libraries.

Applications in Synthesis

Precursor for Energetic Materials

The high nitrogen content and oxygen balance of nitrotriazoles make them attractive targets for the development of High-Energy Materials (HEMs). [1]BNT is a key precursor in this field, most notably for the synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT). [12] The synthesis involves a direct SₙAr reaction where hydrazine acts as the nucleophile to displace the bromine atom on BNT. HNT itself serves as a versatile platform for creating a new class of powerful and thermally stable energetic compounds through the formation of both cationic and anionic salts. [12]For instance, the perchlorate salt of an HNT derivative exhibits detonation properties that surpass those of the widely used explosive RDX. [12]

| Compound | Density (g·cm⁻³) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| HNT Perchlorate Salt | 1.95 | 9505 | 41.9 | [12] |

| RDX (Reference) | 1.80 | 8762 | 35.0 | [13][14]|

Scaffold for Drug Discovery

In drug discovery, the goal is often to synthesize a large number of structurally related compounds (a library) to screen for biological activity. BNT is an ideal starting point for such efforts. Its predictable SₙAr reactivity allows for the systematic introduction of various functional groups at the C5 position.

The introduction of different substituents can modulate a molecule's properties in several ways critical for drug design:

-

Pharmacodynamics: The new substituent can form specific hydrogen bonds, ionic bonds, or hydrophobic interactions with a biological target (e.g., an enzyme or receptor), thereby increasing potency and selectivity. [2]* Pharmacokinetics: The substituent can alter the molecule's solubility, lipophilicity (logP), and metabolic stability, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. [2]

Caption: BNT as a versatile scaffold for generating diverse chemical libraries.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted from the supplier before use, data from structurally related compounds provide important guidance. Related nitro- and amino-triazoles are classified as harmful if swallowed and can cause skin and eye irritation. [6][15]Some derivatives have shown mutagenic effects in laboratory tests. [6] Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases. [10]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable molecule whose properties are defined by the powerful electronic influence of its nitro group on the stable triazole core. This activation renders the C5 position highly susceptible to nucleophilic aromatic substitution, making the bromine atom a versatile handle for chemical modification. This predictable reactivity has been expertly exploited in two distinct and highly significant fields: the development of next-generation energetic materials and the construction of diverse molecular libraries for drug discovery. For the medicinal or materials chemist, BNT represents a potent and reliable tool for accessing novel chemical matter with tailored properties.

References

-

PrepChem. Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. Available from: [Link]

-

Journal of Materials Chemistry A. (2023). Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. RSC Publishing. Available from: [Link]

-

ResearchGate. Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials. Available from: [Link]

-

RSC Publishing. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Available from: [Link]

-

RSC Publishing. Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials. Available from: [Link]

-

PubMed. (2011). Synthesis and promising properties of a new family of high-density energetic salts of 5-nitro-3-trinitromethyl-1H-1,2,4-triazole and 5,5'-bis(trinitromethyl)-3,3'-azo-1H-1,2,4-triazole. Available from: [Link]

-

ResearchGate. 5-Amino-3-nitro-1,2,4-triazole and Its Derivatives. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Triazole Derivatives in Modern Drug Discovery. Available from: [Link]

-

PubChem. 3-Nitro-1,2,4-triazole. Available from: [Link]

-

ChemSynthesis. 5-bromo-3-fluoro-1H-1,2,4-triazole. Available from: [Link]

-

Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

-

ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available from: [Link]

-

PubMed Central (PMC). An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]

-

Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Available from: [Link]

-

ResearchGate. Reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents. 5. Selective synthesis of 1,4-dialkyl-and 1,4,5-trialkyl-3-nitro-1,2,4-triazolium salts from 1-alkyl-and 4,5-dialkyl-3-nitro-1,2,4-triazoles and dialkyl sulfates. Available from: [Link]

-

PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

-

ResearchGate. (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. Available from: [Link]

-

Semantic Scholar. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. Available from: [Link]

Sources

- 1. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 5-BROMO-3-NITRO-1,2,4-TRIAZOLE [m.chemicalbook.com]

- 8. 5-BROMO-3-NITRO-1,2,4-TRIAZOLE [chemicalbook.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. prepchem.com [prepchem.com]

- 12. Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-bromo-3-nitro-1H-1,2,4-triazole: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of heterocyclic chemistry is continually evolving, driven by the pursuit of novel molecular architectures with tailored functionalities. Within this domain, the 1,2,4-triazole scaffold stands as a cornerstone, underpinning a vast array of compounds with significant applications in medicinal chemistry, materials science, and agrochemicals.[1][2] The introduction of strategic substituents onto this privileged core allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a particularly intriguing derivative: 5-bromo-3-nitro-1H-1,2,4-triazole. The presence of both a bromine atom and a nitro group imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of advanced materials and a potential pharmacophore in its own right. This document serves as a comprehensive technical resource, elucidating the molecular structure, synthesis, spectroscopic signature, reactivity, and potential applications of this versatile compound.

Molecular Structure and Physicochemical Properties

This compound is a five-membered aromatic heterocycle characterized by the presence of three nitrogen atoms, a bromine atom at position 5, and a nitro group at position 3. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂HBrN₄O₂ | [3][4] |

| Molecular Weight | 192.96 g/mol | [3][4] |

| CAS Number | 24807-56-5 | [4] |

| Appearance | Off-white to yellow solid (predicted) | |

| Melting Point | 155-159 °C |

The 1,2,4-triazole ring is known to be planar, a feature that is expected to be maintained in this substituted derivative.[5] The electron-withdrawing nature of both the bromo and nitro substituents significantly influences the electron density distribution within the triazole ring, impacting its reactivity and spectroscopic properties.

Diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis of this compound

A plausible and efficient synthetic route to this compound commences with the commercially available 3-amino-1H-1,2,4-triazole. The synthesis involves two key transformations: nitration of the triazole ring followed by bromination.[6]

Workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3-nitro-1H-1,2,4-triazole

The initial step involves the conversion of the amino group of 3-amino-1H-1,2,4-triazole to a nitro group. This transformation can be achieved through a diazotization reaction followed by treatment with a nitrite source.

Experimental Protocol:

-

Diazotization: 3-amino-1H-1,2,4-triazole is dissolved in a suitable acidic medium, such as a mixture of sulfuric acid and acetic acid. The solution is cooled to 0-5 °C.

-

Nitrosation: A solution of sodium nitrite in water is added dropwise to the cooled solution of the amine, maintaining the low temperature to form the diazonium salt in situ.

-

Nitration: The resulting diazonium salt solution is then added to a solution of sodium nitrite in water at a slightly elevated temperature (e.g., 50-60 °C). The diazonium group is displaced by a nitro group.

-

Work-up and Isolation: The reaction mixture is cooled, and the product, 3-nitro-1H-1,2,4-triazole, is isolated by filtration or extraction. The crude product can be purified by recrystallization.

Causality: The use of a strong acid is crucial for the formation of nitrous acid from sodium nitrite, which is the key reagent for diazotization. The temperature control is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Synthesis of this compound

The second step is the electrophilic bromination of the 3-nitro-1H-1,2,4-triazole. The electron-withdrawing nitro group deactivates the triazole ring, but the C-5 position remains susceptible to electrophilic attack.

Experimental Protocol:

-

Reaction Setup: 3-nitro-1H-1,2,4-triazole is dissolved in an aqueous solution.

-

Bromination: Elemental bromine (Br₂) is added dropwise to the solution at room temperature. The reaction is typically stirred for several hours to ensure complete conversion.

-

Work-up and Isolation: The precipitated product, this compound, is collected by filtration, washed with water to remove any unreacted bromine and acid, and then dried. Further purification can be achieved by recrystallization.

Causality: The choice of an aqueous medium is often suitable for the bromination of such heterocycles. The reaction proceeds via an electrophilic aromatic substitution mechanism where Br⁺ (generated from Br₂) attacks the electron-rich C-5 position of the triazole ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single broad singlet for the N-H proton of the triazole ring. The chemical shift of this proton is anticipated to be in the downfield region (δ 13-15 ppm), characteristic of acidic protons on nitrogen heterocycles.[10] The exact position will be influenced by the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum is predicted to show two signals corresponding to the two carbon atoms of the triazole ring. The carbon atom attached to the nitro group (C-3) is expected to resonate at a lower field (higher ppm value) compared to the carbon atom attached to the bromine (C-5) due to the strong electron-withdrawing effect of the nitro group.[13][14] The predicted chemical shifts are in the range of δ 140-160 ppm.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ¹H | 13-15 (broad singlet, N-H) |

| ¹³C | ~150-160 (C-NO₂) |

| ~140-150 (C-Br) |

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.[15][16][17][18][19]

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3100-3300 | N-H stretching | Medium, broad |

| 1550-1500 | Asymmetric NO₂ stretching | Strong |

| 1350-1300 | Symmetric NO₂ stretching | Strong |

| ~1450 | C=N stretching (triazole ring) | Medium |

| ~1250 | N-N stretching (triazole ring) | Medium |

| 600-700 | C-Br stretching | Medium to Strong |

The presence of strong absorption bands for the nitro group and a band in the lower frequency region for the C-Br bond would be key diagnostic features.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide insights into its fragmentation pattern.[20][21]

-

Molecular Ion Peak: The molecular ion peak [M]⁺ should be observed at m/z 192 and 194 with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

-

Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z -46) and NO (m/z -30).[21] Fragmentation of the triazole ring itself can also occur, leading to the loss of N₂ (m/z -28) or HCN (m/z -27).[16]

Predicted Mass Spectrum Fragmentation Pathway.

Caption: Predicted fragmentation pathways for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the interplay of the electron-deficient triazole ring, the labile bromine atom, and the reducible nitro group.

Nucleophilic Aromatic Substitution

The bromine atom at the C-5 position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group and the nitrogen atoms of the triazole ring activate the C-5 position towards attack by nucleophiles.

A prime example of this reactivity is the synthesis of 5-hydrazino-3-nitro-1,2,4-triazole (HNT), a precursor to powerful energetic materials.[22] In this reaction, hydrazine acts as the nucleophile, displacing the bromide ion.

Reaction with Hydrazine.

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-BROMO-3-NITRO-1,2,4-TRIAZOLE [m.chemicalbook.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 3-Nitro-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]

- 10. dspace.ncl.res.in [dspace.ncl.res.in]

- 11. spectrabase.com [spectrabase.com]

- 12. scielo.br [scielo.br]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Effect of N‐substituents on the 13C NMR parameters of azoles | Semantic Scholar [semanticscholar.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. eng.uc.edu [eng.uc.edu]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

- 21. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 5-bromo-3-nitro-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 5-bromo-3-nitro-1H-1,2,4-triazole, a valuable heterocyclic compound with applications in medicinal chemistry and energetic materials research. The synthesis is presented as a two-step process, commencing with the nitration of 3-amino-1H-1,2,4-triazole to form the key intermediate, 3-nitro-1H-1,2,4-triazole, followed by the regioselective bromination of this intermediate. This document furnishes detailed experimental protocols, discusses the underlying chemical principles, and provides visualizations to aid in the understanding and execution of this synthesis.

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of both a nitro group and a bromine atom to this core structure yields this compound, a molecule with a unique electronic profile that makes it an attractive building block for the development of novel pharmaceuticals and energetic materials. The nitro group, a strong electron-withdrawing moiety, enhances the compound's potential as an electrophile and can be a crucial pharmacophore in certain drug classes. The bromo substituent provides a handle for further functionalization through cross-coupling reactions, allowing for the facile generation of diverse molecular libraries.

Overall Synthesis Pathway

The synthesis of this compound is most effectively approached through a two-step sequence:

-

Nitration: Conversion of the commercially available 3-amino-1H-1,2,4-triazole to 3-nitro-1H-1,2,4-triazole.

-

Bromination: Regioselective bromination of 3-nitro-1H-1,2,4-triazole at the C5 position to yield the final product.

Figure 1: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of 3-nitro-1H-1,2,4-triazole

The initial step involves the diazotization of the amino group of 3-amino-1H-1,2,4-triazole, followed by nucleophilic substitution with a nitrite source to introduce the nitro group. This is a well-established method for the conversion of aromatic amines to nitro compounds.

Experimental Protocol: Nitration of 3-amino-1H-1,2,4-triazole[1]

-

In a reaction vessel equipped with a stirrer and cooling bath, a solution of 3-amino-1,2,4-triazole (1.68 g, 0.02 mol) in glacial acetic acid (16 mL) is prepared.

-

In a separate vessel, sodium nitrite (1.6 g, 0.023 mol) is carefully dissolved in concentrated sulfuric acid (7 mL) while maintaining the temperature between 0 and -5 °C.

-

The solution of 3-amino-1,2,4-triazole in acetic acid is then added to the sodium nitrite/sulfuric acid mixture, ensuring the temperature does not exceed -5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 5 minutes.

-

Water (50 mL) is then added dropwise, with careful temperature control to keep it below 0 °C.

-

The resulting solution is then added to a 10% aqueous solution of sodium nitrite (200 mL) which has been pre-heated to 45-50 °C.

-

The mixture is heated for 1 hour at 45 °C.

-

The solution is then acidified with sulfuric acid until the evolution of nitrogen oxides ceases.

-

Urea is added to quench any remaining dissolved nitrogen oxides.

-

The aqueous solution is extracted with ethyl acetate.

-

The organic extracts are combined, and the solvent is removed under reduced pressure.

-

The crude product is recrystallized from methanol to yield 3-nitro-1,2,4-triazole (1.3 g, 57% yield).

Causality Behind Experimental Choices

-

Low Temperature: The initial diazotization reaction is performed at low temperatures to ensure the stability of the diazonium salt intermediate.

-

Sulfuric Acid: Concentrated sulfuric acid serves as both a solvent and a catalyst, protonating nitrous acid to form the highly reactive nitrosonium ion (NO+), which is the active electrophile in the diazotization step.

-

Sodium Nitrite in the Second Step: The addition of the diazonium salt solution to a warm solution of sodium nitrite facilitates the nucleophilic displacement of the diazonium group by the nitrite ion.

-

Urea: Urea is used to scavenge excess nitrous acid at the end of the reaction, preventing the formation of unwanted side products.

Figure 2: Experimental workflow for the synthesis of 3-nitro-1H-1,2,4-triazole.

Part 2: Synthesis of this compound

Proposed Experimental Protocol: Bromination of 3-nitro-1H-1,2,4-triazole

-

In a round-bottom flask, dissolve 3-nitro-1H-1,2,4-triazole (1.14 g, 0.01 mol) in a suitable solvent such as acetonitrile or acetic acid (20 mL).

-

Add N-bromosuccinimide (1.78 g, 0.01 mol) to the solution.

-

The reaction mixture is stirred at room temperature for 24-48 hours, or gently heated to 50-60 °C to increase the reaction rate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is taken up in water and the solid product is collected by filtration.

-

The crude product is washed with water to remove succinimide and any unreacted starting material.

-

The solid is then dried to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Causality Behind Experimental Choices

-

N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.[3] It provides a low concentration of bromine in the reaction mixture, which can help to avoid over-bromination and the formation of byproducts.

-

Solvent: Acetonitrile or acetic acid are suitable polar aprotic and protic solvents, respectively, that can dissolve the starting material and facilitate the reaction.

-

Monitoring by TLC: TLC is a crucial technique to follow the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.

Sources

Spectroscopic Characterization of 5-bromo-3-nitro-1H-1,2,4-triazole: An In-Depth Technical Guide

Introduction

5-bromo-3-nitro-1H-1,2,4-triazole is a key heterocyclic compound with significant potential in the fields of medicinal chemistry and energetic materials. Its utility as a precursor in the synthesis of more complex molecules, such as 5-hydrazino-3-nitro-1,2,4-triazole (HNT), underscores the importance of its thorough characterization.[1] This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a foundational resource for researchers, scientists, and professionals in drug development. While direct, publicly available spectral data for this specific compound is limited, this guide synthesizes information from analogous structures and fundamental spectroscopic principles to present a well-reasoned analysis.

The structural framework of this compound, featuring a halogen, a nitro group, and a triazole ring, presents a unique spectroscopic fingerprint. Understanding these characteristics is paramount for reaction monitoring, quality control, and the elucidation of novel reaction pathways.

Molecular Structure and Key Physicochemical Properties

A foundational understanding of the molecule's composition is essential before delving into its spectroscopic analysis.

| Property | Value | Source |

| Molecular Formula | C₂HBrN₄O₂ | [2] |

| Molecular Weight | 192.96 g/mol | [2] |

| CAS Number | 24807-56-5 | |

| Melting Point | 155-159 °C | [3] |

digraph "5_bromo_3_nitro_1H_1_2_4_triazole" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="1.3,1.5!"]; C3 [label="C", pos="1.3,0!"]; N4 [label="N", pos="0,0!"]; C5 [label="C", pos="-0.65,0.75!"]; H1[label="H", pos="-0.5,2.2!"]; Br [label="Br", pos="-2.0,0.75!"]; N_nitro [label="N", pos="2.6,0!"]; O1_nitro [label="O", pos="3.2,-0.75!"]; O2_nitro [label="O", pos="3.2,0.75!"];

// Bonds N1 -- N2 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- N4 [len=1.5]; N4 -- C5 [len=1.5]; C5 -- N1 [len=1.5]; N1 -- H1[len=1.0]; C5 -- Br [len=1.8]; C3 -- N_nitro [len=1.5]; N_nitro -- O1_nitro [len=1.2, style=double]; N_nitro -- O2_nitro [len=1.2]; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural verification.

¹H NMR Spectroscopy: The Tautomeric Proton

Experimental Rationale: The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often employed for triazole-containing compounds due to its ability to solubilize a wide range of organic molecules and to observe exchangeable protons, such as the N-H proton of the triazole ring.

Expected Spectrum: The ¹H NMR spectrum of this compound is expected to be simple, characterized by a single, broad singlet corresponding to the N-H proton of the triazole ring. The chemical shift of this proton is anticipated to be significantly downfield (δ > 14 ppm) due to the electron-withdrawing effects of the bromine and nitro substituents, as well as intermolecular hydrogen bonding. In some substituted 1,2,4-triazoles, this signal has been observed at around 14.20 ppm.[4]

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| N-H | > 14 | Broad Singlet |

¹³C NMR Spectroscopy: Probing the Heterocyclic Core

Experimental Rationale: A standard proton-decoupled ¹³C NMR experiment is sufficient. The use of a solvent like DMSO-d₆ allows for direct comparison with the ¹H NMR data.

Expected Spectrum: The ¹³C NMR spectrum will provide insights into the electronic environment of the two carbon atoms in the triazole ring. Both carbons are expected to appear as singlets in a proton-decoupled spectrum. The carbon atom bonded to the nitro group (C3) will be significantly deshielded and appear at a lower field compared to the carbon atom bonded to the bromine (C5). This is due to the strong electron-withdrawing nature of the nitro group. For comparison, in a related 1,2,4-triazole derivative, the triazole carbons were observed at approximately 156.0 ppm and 146.1 ppm.[4]

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-NO₂ | 155 - 165 |

| C-Br | 140 - 150 |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Experimental Rationale: For a solid sample like this compound, preparing a potassium bromide (KBr) pellet is a standard and effective method. This technique minimizes background interference and provides a clear spectrum of the compound's vibrational modes.

Expected Spectrum: The IR spectrum will be characterized by several key absorption bands that correspond to the functional groups present in the molecule.

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring. The broadness is indicative of hydrogen bonding in the solid state.

-

N-O Stretches (Nitro Group): Two strong absorption bands are anticipated for the nitro group: an asymmetric stretch typically between 1500-1600 cm⁻¹ and a symmetric stretch between 1300-1400 cm⁻¹.

-

C=N and N=N Stretches: The triazole ring will exhibit characteristic stretching vibrations for C=N and N=N bonds in the 1400-1650 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption corresponding to the C-Br stretch is expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

For comparison, the IR spectrum of the structurally similar 3,5-dibromo-1,2,4-triazole shows ring stretching vibrations around 1275 cm⁻¹ and 1252 cm⁻¹.[5]

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium-Strong, Broad |

| Asymmetric NO₂ Stretch | 1500 - 1600 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1400 | Strong |

| C=N / N=N Stretches | 1400 - 1650 | Medium-Strong |

| C-Br Stretch | 500 - 700 | Weak-Medium |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Experimental Rationale: Electrospray ionization (ESI) is a suitable technique for this compound, as it is a soft ionization method that is likely to produce a prominent molecular ion peak. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition.

Expected Spectrum: The mass spectrum will provide crucial information about the molecular weight and the fragmentation pattern of the molecule. A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units.

-

Molecular Ion: [M]⁺ at m/z 192 and [M+2]⁺ at m/z 194.

-

Key Fragments: Fragmentation may involve the loss of the nitro group (NO₂) or the bromine atom. The triazole ring itself can also undergo characteristic cleavage.

Caption: A generalized workflow for the mass spectrometric analysis.

UV-Vis Spectroscopy: Electronic Transitions

Experimental Rationale: The UV-Vis spectrum is typically recorded in a suitable solvent, such as ethanol or acetonitrile. The choice of solvent is important as it can influence the position of the absorption maxima.

Expected Spectrum: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The presence of the nitro group and the triazole ring, both containing π systems and non-bonding electrons, will give rise to these absorptions. The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in synthetic chemistry. This guide provides a detailed, albeit predictive, overview of the expected ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectroscopic data. The interpretations are grounded in the fundamental principles of spectroscopy and draw upon data from structurally related compounds. For definitive characterization, experimental verification of these spectroscopic parameters is essential. This document serves as a robust starting point for researchers and a testament to the power of spectroscopic analysis in modern chemical science.

References

-

Mallet, V., et al. (2023). Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. Journal of Materials Chemistry A, 11(25), 13564-13569. Available at: [Link]

-

ChemSynthesis. (n.d.). 5-bromo-3-fluoro-1H-1,2,4-triazole. Retrieved from [Link]

- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

- Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and crystal structure and IR spectrum of 3,5-dibromo-1,2,4-triazole. Acta Chemica Scandinavica, 39a, 711-716.

-

International Society of Heterocyclic Chemistry. (2022). 28th Congress of the International Society of Heterocyclic Chemistry. Retrieved from [Link]

- MDPI. (2022).

- Indian Research Journal of Pharmacy and Science. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3).

- Zvarych, V. I., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(22), 5463.

-

PubChem. (n.d.). 3-Nitro-1,2,4-triazole. Retrieved from [Link]

-

ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

Sources

- 1. Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. 5-BROMO-3-NITRO-1,2,4-TRIAZOLE [m.chemicalbook.com]

- 3. 5-BROMO-3-NITRO-1,2,4-TRIAZOLE [chemicalbook.com]

- 4. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]

- 5. scispace.com [scispace.com]

1H NMR spectrum of 5-bromo-3-nitro-1H-1,2,4-triazole

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-3-nitro-1H-1,2,4-triazole

Introduction and Molecular Structure

This compound (Molecular Formula: C₂HBrN₄O₂, Molecular Weight: 192.96 g/mol ) is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with two powerful electron-withdrawing groups: a bromine atom at the 5-position and a nitro group at the 3-position[1][2]. The "1H" designation indicates that the single proton is attached to the nitrogen atom at the 1-position of the triazole ring, a common and often most stable tautomeric form for such systems[3][4].

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H NMR serves to confirm the presence and electronic environment of the N-H proton, which is the sole proton in the molecule.

Theoretical Principles: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to be exceptionally simple, consisting of a single signal. The characteristics of this signal are dictated by the unique electronic environment of the triazole ring, which is heavily influenced by its substituents.

The Dominant Influence of Electron-Withdrawing Groups

The chemical shift (δ) of a proton is primarily determined by the local electron density around it. A lower electron density "deshields" the proton from the external magnetic field, causing it to resonate at a higher frequency (further downfield).

In this compound, the N-H proton is subject to intense deshielding effects from three sources:

-

The Aromatic Triazole Ring: The inherent aromaticity of the triazole ring creates a ring current that deshields protons attached to it.

-

The Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group drastically reduces electron density across the entire heterocyclic system through both inductive and resonance effects.

-

The Bromo Group (-Br): The electronegative bromine atom also withdraws electron density inductively.

The cumulative effect of these features results in a significantly electron-deficient ring system, leading to profound deshielding of the N-H proton.

Tautomerism and the N-H Proton Environment

1,2,4-triazoles can exist in different tautomeric forms, but theoretical and empirical studies often show the 1H-tautomer to be the most stable[3]. The N-H proton in this environment is acidic and capable of hydrogen bonding, especially in polar solvents like DMSO. This acidity and potential for chemical exchange can influence the shape of its NMR signal.

Predicted ¹H NMR Spectral Data

Based on the principles above and comparison with related substituted triazoles found in the literature, the ¹H NMR spectrum is predicted as follows.

| Predicted Signal Characteristics | Justification |

| Chemical Shift (δ) | 14.0 - 16.0 ppm (or higher) |

| Multiplicity | Singlet (s) |

| Signal Breadth | Broad (br) |

| Integration | 1H |

Causality Behind the Prediction:

-

Chemical Shift: The N-H proton in unsubstituted 1,2,4-triazoles appears at a downfield position. In highly substituted analogs, particularly those with electron-withdrawing groups, this shift is magnified. For instance, N-H protons in various substituted triazoles have been reported well above 11 ppm, with some exceeding 15 ppm[5][6]. The combined deshielding power of the nitro and bromo groups on the target molecule is expected to push this resonance into the very far downfield region of the spectrum (≥14 ppm).

-

Multiplicity & Integration: As the only proton in the molecule, the N-H signal will not be split by any neighboring protons, resulting in a singlet. Its integration value will correspond to one proton.

-

Signal Shape: The signal is anticipated to be broad. This is due to two factors: rapid chemical exchange of this acidic proton with any trace amounts of water in the NMR solvent, and quadrupole broadening caused by the adjacent ¹⁴N nucleus.

Recommended Experimental Protocol

To empirically validate the predicted spectrum, the following detailed methodology is recommended. This protocol incorporates a self-validating step to ensure the trustworthiness of the signal assignment.

Objective: To acquire a publication-quality ¹H NMR spectrum and unambiguously confirm the identity of the N-H proton signal.

Materials:

-

This compound sample

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆, ≥99.9% D)

-

Deuterium Oxide (D₂O, ≥99.9% D)

-

NMR tubes and appropriate glassware

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Step-by-Step Procedure:

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample. b. Dissolve the sample in ~0.6 mL of DMSO-d₆ directly in a clean, dry vial. DMSO-d₆ is the solvent of choice as its residual proton signal does not interfere with the expected downfield region, and it is adept at solubilizing polar compounds and preserving N-H signals. c. Transfer the solution to a standard 5 mm NMR tube.

-

Initial Spectrum Acquisition: a. Insert the sample into the spectrometer. b. Perform standard instrument tuning, locking, and shimming procedures to ensure high resolution. c. Acquire a standard ¹H NMR spectrum.

- Spectral Width: Set a wide spectral width (e.g., -2 to 18 ppm) to ensure the highly deshielded N-H proton is observed.

- Number of Scans: Acquire at least 16 scans to achieve a good signal-to-noise ratio. d. Process the spectrum: Apply Fourier transform, phase correction, and baseline correction. e. Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to δ 2.50 ppm. f. Integrate all signals.

-

Self-Validation via D₂O Exchange: a. Remove the NMR tube from the spectrometer. b. Add one drop (~20 µL) of D₂O to the sample inside the tube. c. Gently shake the tube to mix the contents thoroughly. The acidic N-H proton will exchange with a deuterium atom from the D₂O (N-H + D₂O ⇌ N-D + HDO). d. Re-insert the sample into the spectrometer and repeat the acquisition (Step 2).

-

Data Analysis: a. Compare the first and second spectra. b. The signal corresponding to the N-H proton should significantly diminish or disappear completely in the spectrum acquired after the D₂O addition. c. A new, broader signal for HDO will likely appear between 3.0 and 4.5 ppm. d. This disappearance confirms that the observed downfield signal is from an exchangeable proton, validating its assignment as the N-H proton.

Data Interpretation and Validation Workflow

The logical flow from sample preparation to final structural confirmation can be visualized as follows.

Caption: Workflow for the acquisition and validation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be characterized by a single, broad singlet located in the highly deshielded region of 14.0-16.0 ppm. This distinct chemical shift is a direct consequence of the powerful electron-withdrawing effects of the nitro and bromo substituents on the aromatic triazole ring. The experimental protocol outlined in this guide provides a robust and self-validating method for confirming this prediction, ensuring high confidence in the structural characterization of this important heterocyclic compound.

References

- Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. (n.d.). [Source description not fully available, but provides examples of triazole ¹H NMR shifts].

-

Reddy, N. B., Nagarjuna, U., Zyryanov, G. V., Padmaja, A., Padmavathi, V., & Sravya, G. (2022). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings, 2390(1), 020065. Retrieved from [Link]

-

Gate, I. H., Mohammed, S. H., & Al-janabi, A. S. (2023). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Al-Nahrain Journal of Science, 26(2), 11-21. Retrieved from [Link]

-

Reddy, N. B., et al. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

-

Fischer, N., et al. (2015). Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. Journal of Materials Chemistry A, 3(18), 9634-9644. Retrieved from [Link]

-

Chmovzh, T. N., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1937-1949. Retrieved from [Link]

Sources

- 1. 5-BROMO-3-NITRO-1,2,4-TRIAZOLE [m.chemicalbook.com]

- 2. 5-BROMO-3-NITRO-1,2,4-TRIAZOLE [chemicalbook.com]

- 3. ajol.info [ajol.info]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 6. pubs.aip.org [pubs.aip.org]

A Technical Guide to the Single-Crystal X-ray Crystallography of 5-bromo-3-nitro-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining the three-dimensional atomic structure of 5-bromo-3-nitro-1H-1,2,4-triazole (BNT) using single-crystal X-ray crystallography. BNT is a pivotal precursor in the synthesis of advanced energetic materials, making a precise understanding of its molecular geometry and intermolecular interactions essential for the rational design of new compounds with tailored properties.[1][2] This document is intended for researchers, chemists, and material scientists, offering field-proven insights into synthesis, crystallization, data collection, structure solution, and refinement. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving a high-quality, publishable crystal structure.

Introduction: The Significance of Structural Elucidation

This compound (BNT) is a heterocyclic compound of significant interest, primarily serving as a versatile building block for nitrogen-rich energetic materials.[3][4] Its structure, featuring a halogen bond donor (Br), a hydrogen bond donor (N-H), and hydrogen bond acceptors (nitro group, triazole nitrogens), suggests a rich and complex solid-state chemistry.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for unambiguously determining the atomic arrangement in a crystalline solid.[5][6] It provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules, which collectively govern the physical and chemical properties of a material, such as density, thermal stability, and sensitivity. For an energetic precursor like BNT, this structural information is invaluable for understanding its reactivity and for guiding the synthesis of next-generation materials.[7]

This guide will navigate the complete workflow, from obtaining the raw compound to the final, refined crystal structure and its detailed analysis.

Synthesis and Purification of BNT

A prerequisite for any crystallographic study is the synthesis and purification of the target compound to a high degree of purity (typically >97%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and compromising the quality of the diffraction data. While several synthetic routes to triazole derivatives exist, a common approach involves the functionalization of a parent triazole ring.

Step-by-Step Synthesis Protocol:

-

Starting Material: Begin with 3-nitro-1H-1,2,4-triazole.

-

Bromination: Dissolve the starting material in a suitable solvent system, such as aqueous acetic acid.

-

Reagent Addition: Slowly add a brominating agent (e.g., N-bromosuccinimide or aqueous bromine) to the solution at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. Neutralize the solution carefully to precipitate the product.

-

Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent, such as an ethanol/water mixture, to yield pure this compound.

-

Verification: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry before proceeding to crystallization.

The Art and Science of Crystallization

The most critical and often most challenging step in SCXRD is growing a high-quality single crystal.[8] A suitable crystal should be of adequate size (typically 0.1-0.3 mm in each dimension), possess a well-defined shape with smooth faces, and be free of cracks or defects. The goal is to achieve a state of slow, controlled supersaturation, allowing molecules to assemble into a well-ordered lattice.[9]

Causality of Method Selection: For small organic molecules like BNT, slow evaporation and vapor diffusion are highly effective techniques because they allow for a gradual increase in concentration, which is conducive to ordered crystal growth.[10][11]

Step-by-Step Crystallization Protocol (Slow Evaporation):

-

Solvent Screening: Test the solubility of BNT in a range of common solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, methanol). An ideal solvent is one in which the compound is moderately soluble.[11]

-

Solution Preparation: Prepare a nearly saturated solution of BNT in the chosen solvent at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vial with a cap, but pierce the cap with a needle or use parafilm with a few pinholes. This restricts the rate of solvent evaporation. A slower rate generally yields better-quality crystals.[11]

-

Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) and leave it undisturbed for several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle, being sure to remove them from the mother liquor to prevent them from redissolving or becoming coated with precipitate.

Workflow for X-ray Crystallography of BNT

Caption: Overall workflow from synthesis to final structural analysis.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, diffraction data are collected using a single-crystal X-ray diffractometer.[12]

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: Using a microscope, select a well-formed crystal and mount it on a cryo-loop. The crystal is then flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[13]

-

Instrument Setup: The mounted crystal is placed on the goniometer head of the diffractometer. The instrument is equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.[14]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections. These reflections are then auto-indexed to determine the crystal's unit cell parameters and Bravais lattice.[12] This step confirms the quality of the crystal and provides the orientation matrix needed for a full data collection.

-

Data Collection Strategy: A data collection strategy is calculated to ensure that a complete and redundant dataset is collected. The crystal is rotated in the X-ray beam, and hundreds of diffraction images are recorded at different orientations.[5] A complete dataset is essential for accurately reconstructing the electron density map of the molecule.[15]

Structure Solution and Refinement

This stage is purely computational and involves transforming the raw diffraction data into a chemically meaningful atomic model.[14][15]

Step-by-Step Data Processing and Refinement:

-

Data Integration and Scaling: The raw images are processed to measure the intensity of each diffraction spot.[15] These intensities are then scaled and merged to produce a single reflection file containing the indices (h,k,l) and intensity for each unique reflection.

-

Structure Solution (Solving the Phase Problem): The intensities are proportional to the square of the structure factor amplitudes, but the phase information is lost during the experiment.[5][16] For small molecules like BNT, "direct methods" are used. These are statistical methods that use relationships between the strongest reflections to derive initial phase estimates.

-

Model Building: The initial phases are combined with the measured amplitudes in a Fourier synthesis to produce an electron density map. The positions of the heavy atoms (Br, O, N, C) can be identified from the peaks in this map, allowing for the construction of an initial molecular model.

-

Least-Squares Refinement: The initial model is refined against the experimental data using a least-squares algorithm.[13][17] This iterative process optimizes the atomic coordinates, site occupancies, and atomic displacement parameters (which model thermal motion) to minimize the difference between the observed structure factors and those calculated from the model.

-

Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map or placed in geometrically calculated positions and refined using a riding model.[17]

-

Validation: The quality of the final model is assessed using several metrics, primarily the R-factors (R1 and wR2) and the Goodness-of-Fit (GooF). Low R-factors (typically < 0.05 for R1) indicate a good agreement between the model and the data.[17] The final model is checked for any remaining areas of unassigned electron density or other potential issues.

Analysis of the Crystal Structure of BNT

The final output is a Crystallographic Information File (CIF), which contains all the information about the structure. Analysis of this file reveals the precise molecular architecture.

Data Presentation

The key results are summarized in a standard crystallographic table.

Table 1: Representative Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Chemical formula | C₂HBrN₄O₂ |

| Formula weight | 192.96 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.5 Å, b = 10.2 Å, c = 8.1 Å, β = 98.5° |

| Volume | 612 ų |

| Z (molecules per cell) | 4 |

| Density (calculated) | 2.09 g/cm³ |

| Absorption coefficient | 7.5 mm⁻¹ |

| F(000) | 368 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data | 2.5° to 28.0° |

| Reflections collected | 5890 |

| Independent reflections | 1450 [R(int) = 0.035] |

| Completeness to theta | 99.8 % |

| Data / restraints / params | 1450 / 0 / 82 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.032, wR2 = 0.078 |

| R indices (all data) | R1 = 0.041, wR2 = 0.085 |

| Largest diff. peak/hole | 0.45 and -0.51 e.Å⁻³ |

(Note: The values in this table are representative for a high-quality small-molecule structure and serve as an illustrative example.)

Molecular Geometry and Intermolecular Interactions

Analysis of the refined structure would reveal:

-

Planarity: The 1,2,4-triazole ring is expected to be largely planar. The dihedral angle between the triazole ring and the nitro group is a key parameter, influencing the molecule's electronic properties.

-

Bond Lengths and Angles: These values can be compared to known standards to identify any unusual strain or electronic effects.

-

Intermolecular Interactions: The packing of molecules in the crystal lattice is directed by non-covalent interactions. For BNT, strong N-H···N or N-H···O hydrogen bonds are expected to be the primary organizing force, likely forming chains or sheets. Additionally, weaker C-H···O interactions and potential Br···O or Br···N halogen bonds could play a significant role in the three-dimensional packing arrangement. Understanding these interactions is critical for predicting the material's density and stability.

Diagram of Potential Intermolecular Hydrogen Bonding in BNT

Caption: Potential N-H···N hydrogen bonding between BNT molecules.

Conclusion and Future Outlook